molecular formula C13H13FN4O3 B2709596 N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-fluorobenzamide CAS No. 2034520-83-5

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-fluorobenzamide

Cat. No. B2709596
CAS RN: 2034520-83-5
M. Wt: 292.27
InChI Key: IDZXIWDDJCECCZ-UHFFFAOYSA-N
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Description

“N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-fluorobenzamide” is a compound that contains a triazine ring, which is a six-membered heterocyclic ring with three nitrogen atoms and three carbon atoms . The triazine ring in this compound is substituted with two methoxy groups and a methyl group that is further substituted with a fluorobenzamide group .


Synthesis Analysis

While the specific synthesis for this compound isn’t available, compounds with similar structures are often synthesized through nucleophilic substitution reactions . For instance, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, a related compound, is prepared by reacting 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazine ring, which is a planar, aromatic ring. The methoxy groups, the fluorobenzamide group, and the methyl group would be attached to this ring .


Chemical Reactions Analysis

Triazine derivatives are known to participate in a variety of chemical reactions. For instance, they can act as leaving groups in the formation of carbocation species in acid-catalyzed alkylation of O- and C-nucleophiles .

Mechanism of Action

Target of Action

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-fluorobenzamide is an organic triazine derivative . It is commonly used for the activation of carboxylic acids, particularly for amide synthesis . The primary targets of this compound are carboxylic acids .

Mode of Action

The mode of action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-fluorobenzamide involves the formation of an active ester. First, the carboxylic acid reacts with the compound to form the active ester, releasing a molecule of N-methylmorpholinium (NMM) . The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .

Biochemical Pathways

The biochemical pathways affected by N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-fluorobenzamide are those involving carboxylic acid derivatives. The compound is used in the synthesis of amides, esters, and anhydrides . The synthesis of each carboxylic derivative is similar, relying on the activation of the starting carboxylic acid followed by nucleophilic attack by another molecule .

Pharmacokinetics

The compound is known to be used in peptide synthesis , suggesting that it may have properties suitable for biological applications

Result of Action

The result of the action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-fluorobenzamide is the formation of carboxylic acid derivatives such as amides, esters, and anhydrides . These compounds are formed through the activation of the starting carboxylic acid followed by nucleophilic attack by another molecule .

Action Environment

The action environment can influence the efficacy and stability of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-fluorobenzamide. The compound is known to mediate amidation reactions in alcohol and aqueous solutions , suggesting that the solvent environment can impact its reactivity. Additionally, the by-product of the reaction with the compound is highly water-soluble and can be easily removed from the main reaction product , indicating that the presence of water can influence the reaction outcome.

properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN4O3/c1-20-12-16-10(17-13(18-12)21-2)7-15-11(19)8-4-3-5-9(14)6-8/h3-6H,7H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDZXIWDDJCECCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)C2=CC(=CC=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-fluorobenzamide

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